molecular formula C14H11ClF3N3O2 B2833838 N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide CAS No. 2034634-22-3

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2833838
CAS No.: 2034634-22-3
M. Wt: 345.71
InChI Key: LEKCXYCCGPTNAG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide is a synthetic small molecule with a molecular formula of C14H11ClF3N3O2 and a molecular weight of 345.70 g/mol . Its structure features a 6-ethoxypyrimidine core linked to a 2-chloro-5-(trifluoromethyl)phenyl group via a carboxamide bridge . This specific architecture places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. While the specific biological target and mechanism of action for this compound are not yet detailed in the literature, its molecular framework is similar to that of other compounds investigated for their immunomodulatory potential. For instance, certain small molecule agonists of Toll-like Receptors (TLR) 7 and 8, which are key players in the innate immune response, share structural features with this compound, such as heterocyclic systems and specific electronic configurations that are critical for activity . Researchers can explore this molecule as a chemical tool for probing immune signaling pathways or as a scaffold for the design of new bioactive agents. The product is supplied with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2/c1-2-23-12-6-11(19-7-20-12)13(22)21-10-5-8(14(16,17)18)3-4-9(10)15/h3-7H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKCXYCCGPTNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields. Industrial production methods may involve optimizing these reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may be used in studies involving enzyme inhibition or receptor binding due to its unique structural featuresIndustrially, it can be used in the production of agrochemicals or specialty chemicals .

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-[2-chloro-4-(trifluoromethyl)phenyl]-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamide ():

    • Key Differences : Chloro and trifluoromethyl groups are at positions 2 and 4 on the phenyl ring (vs. 2 and 5 in the target compound). The pyrimidine core is tetrahydropyrimidine with a 2-thioxo group.
    • Activity : Exhibits antimicrobial properties, suggesting that the chloro-trifluoromethyl-phenyl motif contributes to bioactivity. The thioxo group may enhance binding to microbial targets compared to the ethoxy group in the target compound .
  • N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Key Differences: Dual chloro-substituted phenyl groups and an aminomethyl linker. Lacks the trifluoromethyl and ethoxy groups. Structural Impact: Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence crystal packing and hydrogen bonding. The absence of trifluoromethyl may reduce lipophilicity compared to the target compound .

Heterocyclic Core Modifications

  • BMS-354825 (Dasatinib) (): Key Differences: Thiazole-carboxamide core with a 2-methylpyrimidinylamino group. Targets Src/Abl kinases for antitumor activity. Activity: Demonstrates robust in vivo antitumor efficacy, highlighting the importance of the carboxamide moiety in kinase inhibition. The pyrimidine-thiazole hybrid structure offers different binding kinetics compared to the target compound’s pyrimidine-only core .
  • Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-tetrahydropyrimidine-5-carboxylate (): Key Differences: Sulfanylidene (C=S) group replaces the carboxamide linker.

Substituent Effects on Bioactivity

  • N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Key Differences: Methoxy and fluorophenyl substituents. Structural Data: Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation. The ethoxy group in the target compound could alter hydrogen-bonding networks compared to methoxy analogs .
  • N-[4-chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethylpyrazole-5-carboxamide ():

    • Key Differences : Pyrazole core with trifluoromethyl and dual chloro groups. Used in agrochemicals, indicating trifluoromethyl’s role in enhancing pesticidal activity. The target compound’s pyrimidine core may offer different target specificity .

Physicochemical and Structural Properties

Compound Core Structure Key Substituents Bioactivity Structural Features
Target Compound Pyrimidine-4-carboxamide 6-ethoxy, 2-chloro-5-(trifluoromethyl)phenyl Not reported (predicted) Ethoxy enhances solubility; trifluoromethyl increases lipophilicity
N-[2-chloro-4-(trifluoromethyl)phenyl]-6-methyl-2-thioxo-tetrahydropyrimidine Tetrahydropyrimidine 2-thioxo, 6-methyl Antimicrobial Thioxo group improves binding affinity; reduced aromaticity vs. target compound
BMS-354825 Thiazole-pyrimidine 2-methylpyrimidinylamino, hydroxyethyl piperazine Antitumor (Src/Abl inhibitor) Dual kinase inhibition via carboxamide-thiazole interaction
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidine Pyrimidine Methoxy, fluorophenyl Antimicrobial Hydrogen bonding stabilizes conformation; methoxy less bulky than ethoxy

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro-trifluoromethyl phenyl group and an ethoxy group. The molecular formula is C14H12ClF3N2OC_{14}H_{12}ClF_3N_2O, which contributes to its unique chemical behavior and biological interactions.

Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes involved in nucleic acid synthesis and cellular signaling pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar functional groups have shown efficacy against viral infections by inhibiting key viral enzymes such as RNA polymerases.

CompoundTarget VirusIC50 (μM)Reference
Compound AHCV32.2
Compound BHIV0.35
This compoundTBDTBDTBD

Antimycobacterial Activity

The anti-mycobacterial activity of similar compounds has been evaluated against Mycobacterium smegmatis and Mycobacterium abscessus. Preliminary results suggest that while some derivatives exhibit moderate activity, the specific compound has not demonstrated significant inhibition at concentrations up to 100 µM.

Case Studies

  • Study on Antiviral Efficacy : A study investigated the antiviral effects of pyrimidine derivatives against various RNA viruses. The findings suggested that modifications at the C-2 position significantly influenced antiviral potency, indicating a potential pathway for enhancing the activity of this compound.
  • Mycobacterial Evaluation : A comparative analysis was conducted on several nitrobenzamide derivatives, revealing that while some exhibited notable anti-mycobacterial properties, this compound did not show substantial growth inhibition against tested strains at high concentrations.

Q & A

Q. What are the standard protocols for synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions, including condensation of substituted phenylamines with pyrimidine intermediates, followed by cyclization and functionalization. Key steps include:

  • Condensation : Reacting 2-chloro-5-(trifluoromethyl)aniline with a pyrimidine-4-carboxylic acid derivative under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
  • Cyclization : Using coupling agents like EDCI or DCC to form the carboxamide bond . Critical parameters:
  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side reactions.
  • Solvent choice : Polar aprotic solvents enhance solubility of intermediates; DMF is preferred for high yields (~70–85%) .
  • Catalysts : Triethylamine or DMAP accelerates amide bond formation . Purity is optimized via recrystallization (ethanol/water mixtures) and monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound, and how can researchers resolve spectral data inconsistencies?

Core techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet at δ 1.2–1.4 ppm, while the trifluoromethyl group shows a singlet at δ 120–125 ppm in 13^13C NMR .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry. The pyrimidine ring’s planarity and dihedral angles with the phenyl group (e.g., ~12.8°) are key structural metrics .
  • HPLC : Quantifies purity (>95% typical) using reverse-phase methods . Resolving inconsistencies : Cross-validate NMR assignments with COSY and HSQC experiments. For crystallographic disagreements, compare unit cell parameters with deposited CIF files in databases like CCDC .

Advanced Research Questions

Q. How do structural modifications at specific positions of the pyrimidine ring affect the compound’s bioactivity?

  • Position 6 (ethoxy group) : Replacement with morpholino (as in ) increases solubility but reduces kinase inhibition potency due to steric hindrance .
  • Trifluoromethyl group (phenyl ring) : Enhances metabolic stability and target binding via hydrophobic interactions. Fluorine substitution at adjacent positions (e.g., 3-F) alters electronic effects, impacting IC50_{50} values in kinase assays .
  • Pyrimidine C2/C4 modifications : Introducing methyl groups (C2) improves selectivity for Abl kinase over Src (e.g., BMS-354825 in ), while C4 carboxamide is critical for hydrogen bonding with ATP-binding pockets .

Q. What methodological approaches are used to investigate the kinase inhibition mechanisms of this compound?

  • Enzyme assays : Measure IC50_{50} using recombinant kinases (e.g., Abl1, Src) with ATP-conjugated luminescent substrates .
  • Cellular models : Dose-response studies in K562 leukemia cells ( ) assess antiproliferative effects (EC50_{50} ~10–50 nM).
  • Molecular docking : Simulate binding modes using crystallographic data (PDB: 2G2F). The trifluoromethyl group interacts with hydrophobic residues (e.g., Phe382 in Abl1), while the pyrimidine core forms π-π stacking with gatekeeper residues .
  • Resistance profiling : Monitor mutations (e.g., T315I in BCR-Abl) via site-directed mutagenesis and competition assays .

Q. How can researchers address contradictions in reported biological activities across different studies?

Discrepancies (e.g., anticancer vs. antimicrobial activity) may arise from:

  • Assay conditions : Varying pH, serum content, or ATP concentrations in kinase vs. microbial assays .
  • Structural analogs : Differences in substituents (e.g., ethoxy vs. morpholino in ) alter target specificity . Mitigation strategies :
  • Dose-response normalization : Compare activities using standardized units (e.g., μM IC50_{50}).
  • Off-target screening : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended targets .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to distinguish context-dependent effects .

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